4-Chloro-6-methylthiopyrimidine
Overview
Description
4-Chloro-6-methylthiopyrimidine is a heterocyclic compound with the molecular formula C5H5ClN2S. It belongs to the pyrimidine family, which is known for its presence in biological systems as components of nucleic acid bases such as cytosine, thymine, and uracil. Pyrimidines are also found in various pharmaceuticals and agrochemicals due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methylthiopyrimidine typically involves the chlorination of 6-methylthiopyrimidine. One common method includes the reaction of 6-methylthiopyrimidine with thionyl chloride in the presence of a chlorination catalyst. The reaction is carried out under reflux conditions, and the product is purified through crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate. The mixture is then subjected to chlorination using thionyl chloride, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methylthiopyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Oxidation: The methylthio group can be oxidized to a sulfone.
Condensation Reactions: It can participate in condensation reactions to form polycyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Condensation Reactions: Catalysts such as palladium acetate and triphenylphosphine.
Major Products:
Nucleophilic Substitution: 4-Amino-6-methylthiopyrimidine or 4-Alkoxy-6-methylthiopyrimidine.
Oxidation: 4-Chloro-6-methylsulfonylpyrimidine.
Condensation Reactions: Polycyclic pyrimidine derivatives.
Scientific Research Applications
4-Chloro-6-methylthiopyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-6-methylthiopyrimidine involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes involved in nucleic acid synthesis, leading to its potential use as an antiviral or anticancer agent. The compound’s ability to undergo nucleophilic substitution allows it to form covalent bonds with target molecules, disrupting their normal function .
Comparison with Similar Compounds
- 4-Chloro-2-methylthiopyrimidine
- 4-Chloro-6-ethoxy-2-methylthiopyrimidine
- 4-Chloro-6-phenylpyrimidine
- 2-Methylthiopyrimidine
- 4-Chloro-6-methoxyquinoline
Comparison: 4-Chloro-6-methylthiopyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to 4-Chloro-2-methylthiopyrimidine, it has an additional chlorine atom, enhancing its potential for nucleophilic substitution reactions. The presence of the methylthio group also differentiates it from other pyrimidine derivatives, contributing to its unique chemical and biological properties .
Properties
IUPAC Name |
4-chloro-6-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQSAIGMUNXTKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618311 | |
Record name | 4-Chloro-6-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89283-48-7 | |
Record name | 4-Chloro-6-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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